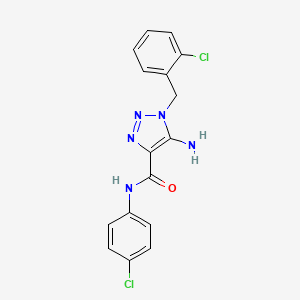

5-amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with an amino group at position 5, a 2-chlorobenzyl group at position 1, and a carboxamide moiety linked to a 4-chlorophenyl ring at position 2. This compound belongs to a class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their modular synthesis and adaptability in targeting diverse biological pathways, including bacterial SOS response inhibition and antiproliferative activity against cancer cells . Its structure combines electron-withdrawing chlorine substituents, which may enhance binding affinity to hydrophobic pockets in target proteins, and a carboxamide group that facilitates hydrogen bonding interactions .

Properties

IUPAC Name |

5-amino-N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O/c17-11-5-7-12(8-6-11)20-16(24)14-15(19)23(22-21-14)9-10-3-1-2-4-13(10)18/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLXWCIDGCDRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₃Cl₂N₅O

- Molecular Weight : 362.21 g/mol

- IUPAC Name : 5-amino-N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, compounds containing the 1,2,3-triazole moiety have demonstrated diverse pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.

Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition :

- The compound has shown potential as an AChE inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. Inhibitory activity has been linked to the presence of specific substituents on the triazole ring that enhance binding affinity to the enzyme .

- IC₅₀ values for related triazole derivatives have been reported as low as 0.23 μM, indicating strong inhibitory potential .

- Butyrylcholinesterase (BuChE) Inhibition :

Biological Activity Against Pathogens

The compound has been investigated for its efficacy against various pathogens:

-

Antiparasitic Activity :

- In studies focusing on Trypanosoma cruzi, which causes Chagas disease, derivatives of the triazole core exhibited significant suppression of parasite burden in animal models. The most potent compounds achieved submicromolar activity (pEC₅₀ > 6) and were characterized by favorable pharmacokinetic properties such as improved solubility and metabolic stability .

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Triazole Ring : Variations in substituents significantly impact AChE inhibitory activity; for example, phenyl or diphenyl groups were associated with improved potency compared to other groups .

- Linker Variability : The length and nature of linkers connecting the triazole moiety to aromatic rings also play a crucial role in determining biological efficacy.

Case Studies

Several studies illustrate the compound's potential:

- A study published in Medicinal Chemistry highlighted a series of triazole derivatives that exhibited significant AChE inhibition and neuroprotective effects in cellular models exposed to oxidative stress .

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Antiparasitic Efficacy |

|---|---|---|---|

| Compound 1 | 0.23 | Not reported | Moderate |

| Compound 2 | 0.12 | Not reported | High |

| Compound 3 (5-amino derivative) | Submicromolar | Not reported | Significant |

Scientific Research Applications

Enzyme Inhibition

5-amino-1-(2-chlorobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has shown significant potential as an inhibitor of key enzymes:

-

Acetylcholinesterase (AChE) :

- The compound exhibits promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease. IC₅₀ values for related triazole derivatives have been reported as low as 0.23 μM, indicating strong inhibitory potential .

-

Butyrylcholinesterase (BuChE) :

- While specific IC₅₀ values for this compound against BuChE are not extensively documented, related studies suggest that modifications to the triazole ring can enhance inhibitory effects .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens:

-

Antiparasitic Activity :

- In studies targeting Trypanosoma cruzi, which causes Chagas disease, derivatives of this triazole exhibited significant suppression of parasite burden in animal models, achieving submicromolar activity (pEC₅₀ > 6) .

-

Antimicrobial Properties :

- The compound has been evaluated for its efficacy against bacteria and fungi, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

-

Substituents on the Triazole Ring :

- Variations in substituents significantly impact AChE inhibitory activity. For instance, phenyl or diphenyl groups have been associated with improved potency compared to other groups .

-

Linker Variability :

- The nature and length of linkers connecting the triazole moiety to aromatic rings also play a crucial role in determining biological efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

| Study | Findings |

|---|---|

| Medicinal Chemistry Study | A series of triazole derivatives were shown to exhibit significant AChE inhibition and neuroprotective effects in cellular models exposed to oxidative stress. |

| Antiparasitic Research | Demonstrated that derivatives of the triazole core significantly reduced parasite load in models infected with Trypanosoma cruzi. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on substituent variations and their pharmacological implications. Key analogues include:

Key Findings:

Substituent Effects on Bioactivity :

- Halogenation : Chlorine substituents (e.g., 2-Cl or 4-Cl) enhance lipophilicity and target engagement in hydrophobic enzyme pockets, as seen in the inhibition of LexA autoproteolysis . Fluorine analogues (e.g., 4-F-benzyl) may improve metabolic stability but show reduced potency compared to chlorinated derivatives .

- Carboxamide Modifications : Aryl groups with electron-donating substituents (e.g., 2,4-dimethoxyphenyl in ) increase solubility but reduce membrane permeability. Conversely, electron-withdrawing groups (e.g., trifluoromethyl in ) improve binding to kinases like c-Met.

Mechanistic Diversity: The parent compound’s scaffold inhibits bacterial SOS response by disrupting LexA self-cleavage (IC₅₀ ~10 µM) , while analogues like target human kinases, demonstrating scaffold versatility.

Pharmacokinetic Considerations: Chlorinated derivatives exhibit prolonged half-lives due to slower phase I metabolism compared to fluorinated counterparts . Metabolites of related compounds (e.g., CAI in ) include inactive benzophenone fragments, suggesting that carboxamide stability is critical for retaining activity.

Q & A

Q. Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement : Iterative refinement with SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.

- Validation : Tools like PLATON or WinGX ensure structural integrity via symmetry checks and Hirshfeld surface analysis .

Best Practice : Validate thermal ellipsoid models using ORTEP for Windows to visualize anisotropic displacement .

Advanced: How can researchers address contradictory enzyme inhibition data across studies?

Q. Common Sources of Contradiction :

- Assay Variability : Differences in buffer pH, ionic strength, or substrate concentration (e.g., carbonic anhydrase assays sensitive to CO₂ levels).

- Compound Purity : Residual solvents (e.g., DMSO) or unreacted intermediates may artifactually inhibit enzymes.

Resolution Strategies :

Reproducibility Checks : Standardize assay conditions (e.g., Tris-HCl pH 7.4, 25°C) and validate purity via HPLC (>98%).

Orthogonal Assays : Confirm inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Structural Insights : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to resolve binding modes .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Q. Derivatization Approaches :

- PEGylation : Attach polyethylene glycol (PEG) chains to the triazole’s amino group to enhance hydrophilicity.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or phosphate groups) at the carboxamide moiety for pH-dependent release .

Formulation Methods : - Nanoemulsions : Use surfactants (e.g., Tween-80) to create stable colloidal dispersions.

- Co-solvency : Combine DMSO with cyclodextrins for enhanced solubility in aqueous buffers .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?

Q. Workflow :

Target Preparation : Retrieve enzyme structures (e.g., PDB ID 1CA2 for carbonic anhydrase) and remove water/ions.

Ligand Parameterization : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

Docking Simulations : Use AutoDock Vina with Lamarckian genetic algorithms to predict binding poses.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies >1 log unit suggest force field inaccuracies .

Basic: What are the primary biological targets of this compound?

Q. Validated Targets :

- Carbonic Anhydrase IX/XII : Inhibition constants (Kᵢ) reported at 12–45 nM via stopped-flow spectrophotometry .

- HDAC6 : IC₅₀ ~3.2 µM in fluorometric assays using HeLa cell lysates.

Screening Recommendations : Use kinase profiling panels (e.g., Eurofins) to rule off-target effects on >400 kinases .

Advanced: How to resolve discrepancies between in vitro and in vivo toxicity profiles?

Q. Methodological Adjustments :

- Metabolite Screening : Use LC-MS to identify hepatic metabolites (e.g., glucuronide conjugates) that may accumulate in vivo.

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 to predict pharmacokinetic variability.

- Tissue Histopathology : Conduct 28-day rodent studies with liver/kidney sectioning to assess chronic toxicity .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Q. Essential Analyses :

- ¹H/¹³C NMR : Key signals include δ ~8.1 ppm (triazole C-H), δ ~7.3–7.8 ppm (aromatic Cl-substituted protons).

- HRMS : Expected [M+H]⁺ at m/z 392.0452 (C₁₆H₁₂Cl₂N₅O).

- FT-IR : Confirm carboxamide C=O stretch at ~1660 cm⁻¹ .

Advanced: How to optimize reaction yields during scale-up synthesis?

Q. Process Enhancements :

- Flow Chemistry : Use microreactors for azide-alkyne cycloaddition to minimize explosive intermediate accumulation.

- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) for improved regioselectivity in triazole formation.

- Workup Automation : Employ liquid-liquid extraction robots for consistent impurity removal .

Advanced: What crystallographic metrics validate the compound’s structural model?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.